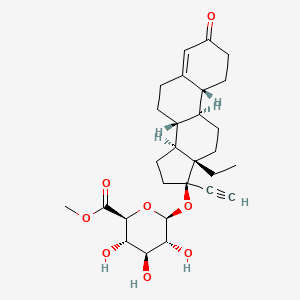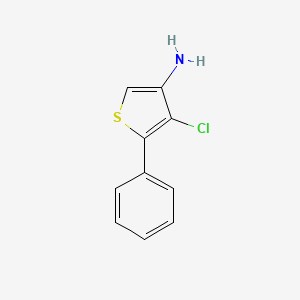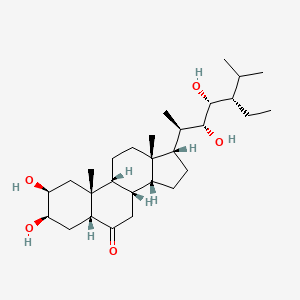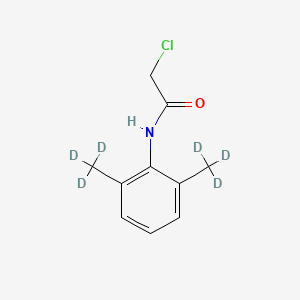
2-Chloro-2',6'-dimethyl-d6-acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2’,6’-dimethyl-d6-acetanilide is a deuterated analogue of 2-Chloro-2’,6’-dimethylacetanilide. It is a stable isotope-labeled compound used in various research applications. The molecular formula of 2-Chloro-2’,6’-dimethyl-d6-acetanilide is C10H6D6ClNO, and it has a molecular weight of 203.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’,6’-dimethyl-d6-acetanilide typically involves the chlorination of 2,6-dimethylaniline followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and acetylating agents like acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for 2-Chloro-2’,6’-dimethyl-d6-acetanilide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2’,6’-dimethyl-d6-acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted acetanilides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-Chloro-2’,6’-dimethyl-d6-acetanilide is used in a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2’,6’-dimethyl-d6-acetanilide involves its interaction with sodium channels, leading to the stabilization of the neuronal membrane. This action results in the inhibition of nerve impulse transmission, providing its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across the neuronal membrane.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2’,6’-dimethylacetanilide: The non-deuterated analogue.
Lidocaine: A well-known local anesthetic and antiarrhythmic agent.
Tocainide: Another antiarrhythmic agent with similar structural features.
Uniqueness
2-Chloro-2’,6’-dimethyl-d6-acetanilide is unique due to its deuterated nature, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
203.70 g/mol |
Nombre IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)/i1D3,2D3 |
Clave InChI |
FPQQSNUTBWFFLB-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CCl |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


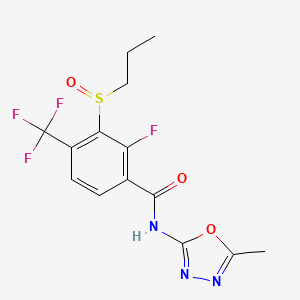
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
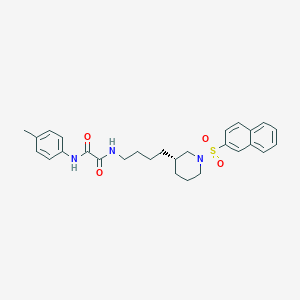
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
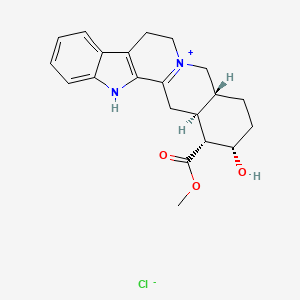

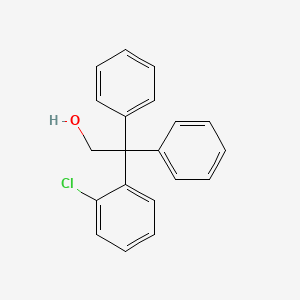
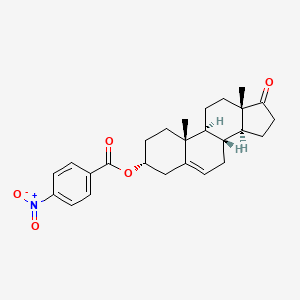
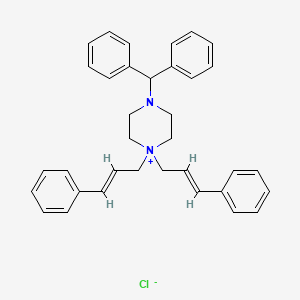
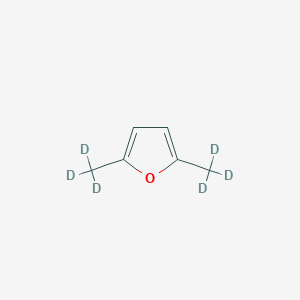
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
